molecular formula C9H7F6NO B13101325 2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine

2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine

Cat. No.: B13101325
M. Wt: 259.15 g/mol
InChI Key: MAMFWZFFEYGAAN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine is a fluorinated organic compound with the molecular formula C9H7F6NO This compound is characterized by the presence of trifluoromethyl and trifluoromethoxy groups attached to a phenyl ring, making it a highly fluorinated aromatic amine

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce amines or alcohols .

Scientific Research Applications

2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(3-(trifluoromethoxy)phenyl)ethanamine is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H7F6NO

Molecular Weight

259.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethanamine

InChI

InChI=1S/C9H7F6NO/c10-8(11,12)7(16)5-2-1-3-6(4-5)17-9(13,14)15/h1-4,7H,16H2

InChI Key

MAMFWZFFEYGAAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(C(F)(F)F)N

Origin of Product

United States

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